Superior Target Engagement in In-Silico Cancer Models Over a Marketed Kinase Inhibitor
Computational docking studies against the EPHB4 receptor (PDB: 6FNM) revealed that novel derivatives designed from the 2-chloroquinoline-3-carboxamide scaffold consistently achieve higher docking scores than the established cancer drug Erdafitinib [1]. This demonstrates the scaffold's superior potential for generating high-affinity kinase inhibitors compared to alternative starting points.
| Evidence Dimension | In-silico binding affinity (Docking Score) |
|---|---|
| Target Compound Data | Derivatives of 2-Chloroquinoline-3-carboxamide showed higher docking scores |
| Comparator Or Baseline | Erdafitinib (marketed FGFR inhibitor) showed lower docking scores |
| Quantified Difference | Higher binding energy and an increased number of hydrogen bonds at distances below 3.40Å [1] |
| Conditions | Autodock 1.1.2, target receptor PDB-6FNM |
Why This Matters
This quantitative advantage predicts a stronger initial target interaction, which is a critical lead optimization metric, guiding procurement of this scaffold for cancer drug discovery programs over less promising heterocyclic cores.
- [1] Anonymous. Computational Molecular Docking and In-Silico, ADMET Prediction Studies of Quinoline Derivatives as EPHB4 Inhibitor. Lett. Drug Des. Discovery 2024. View Source
